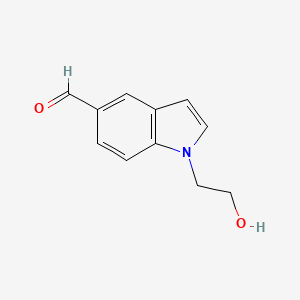

1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes This particular compound is characterized by the presence of a hydroxyethyl group at the 1-position and an aldehyde group at the 5-position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group. Another method includes the use of 2-hydroxyethylamine as a starting material, which undergoes a condensation reaction with indole-5-carboxaldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(2-Hydroxyethyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

While direct applications of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde are not extensively documented, studies involving analogous compounds and derivatives highlight several potential research areas:

- Antitumor Activity: Research on oncrasin-1 analogues, which have structural similarities to this compound, demonstrates that modifications at the indole-3 position are critical for antitumor activity. Substitutions at the 5-position of the indole are well-tolerated, with 5-F substitution showing promising potency .

- Antibiofilm and Antivirulence Properties: Indole derivatives have been investigated for their ability to interfere with quorum sensing (QS) and suppress virulence factors in Serratia marcescens. Several indole derivatives have shown potential in reducing biofilm formation and virulence .

- Hydrogel Development: 2-Hydroxyethyl Acrylate, which shares a hydroxyethyl group with the target compound, is used in creating pH-responsive hydrogels for transdermal drug delivery. These hydrogels exhibit a porous 3D network structure and are crucial for controlled drug release .

- Ionic Liquids (ILs) Synthesis: 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, an imidazolium-based ionic liquid with a hydroxyethyl group, has been studied for its structural and thermal behavior. Such compounds are useful as alternatives to alcoholic solvents and as additives in nanoparticle and peptide syntheses .

- Synthesis of Biologically Active Compounds: Ionic liquids have been employed in the synthesis of various biologically active compounds, including antifungal, antiprotozoal, antidiuretic, anti-inflammatory, and antihypertensive drugs. The use of ILs can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) .

Data Tables and Case Studies

Because the search results do not provide specific data tables or case studies for this compound, information from related compounds is used to infer potential applications.

Table 1: Cytotoxic Activity of Oncrasin-1 Analogues (adapted from )

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 35 | H460 | Data not available |

| 51 | H460 | Data not available |

| 55 | H460 | Data not available |

| Note: Actual IC50 values are not provided in the search results, but the table illustrates the type of data presented in the original study. |

Case Study: pH-Responsive Hydrogel for Transdermal Delivery

A study developed a pH-responsive hydrogel based on carboxymethyl cellulose and 2-Hydroxyethyl Acrylate for transdermal delivery of naringenin. The hydrogel's porous structure, confirmed by SEM analysis, allows for enhanced transdermal delivery, following Fickian diffusion. The hydrogel showed greater swelling at higher pH levels (7.5 and 8.5) compared to lower pH (5.5), indicating its pH-responsive nature.

Authoritative Insights

The applications of this compound can be inferred from the applications of related compounds:

- The presence of the hydroxyethyl group is crucial in forming hydrogels with specific physicochemical properties, affecting water retention and mechanical strength .

- Indole derivatives can disrupt quorum sensing in bacteria, reducing biofilm formation and virulence, suggesting potential applications in antibacterial therapies .

- Ionic liquids containing hydroxyethyl groups can serve as versatile additives in chemical syntheses, offering an alternative to traditional solvents and enhancing the solubility of poorly soluble compounds .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxyethyl)-3-methylindole: Similar structure but with a methyl group at the 3-position.

1-(2-Hydroxyethyl)-2-methylindole: Similar structure but with a methyl group at the 2-position.

1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position.

Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Biologische Aktivität

1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and neuroprotective properties. This detailed article explores the compound's biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological activities, coupled with a hydroxyl group and an aldehyde functional group. These structural components contribute to its reactivity and biological interactions.

Antibacterial Activity

Research Findings:

- Antibacterial Efficacy: A study evaluated the antibacterial activity of derivatives of indole compounds, including this compound. The results indicated that compounds with longer carbon chains exhibited higher antibacterial activity against various strains, including drug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for the most active compound was reported at 0.5 μg/mL against MRSA .

- Mechanism of Action: The antibacterial action is believed to be linked to the disruption of bacterial cell membrane integrity and interference with metabolic pathways. The presence of the hydroxyl group enhances solubility in aqueous media, facilitating better interaction with bacterial cells .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | MRSA |

| C5 Derivative | 1.0 | Staphylococcus epidermidis |

| C6 Derivative | 8 | Escherichia coli |

| C5 Derivative | 2 | Klebsiella pneumoniae |

Anticancer Activity

Case Studies:

- In Vitro Studies: In a study focusing on indole derivatives, this compound demonstrated cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

- Selectivity Index: The selectivity index of this compound was calculated to determine its safety profile compared to conventional chemotherapeutics. A high selectivity index indicates that the compound can effectively target cancer cells while sparing normal cells, thus reducing potential side effects .

Neuroprotective Effects

Research Insights:

Recent studies have highlighted the neuroprotective properties of indole derivatives, including this compound. The compound has been shown to exert protective effects against oxidative stress-induced neuronal damage.

- Mechanisms: The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate inflammatory responses in neuronal tissues .

- Animal Models: In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive functions and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

1-(2-hydroxyethyl)indole-5-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-7-9(8-14)1-2-11(10)12/h1-4,7-8,13H,5-6H2 |

InChI-Schlüssel |

WMUBGRYNEIXRAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN2CCO)C=C1C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.